N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-6-8-14(9-7-13)26(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADVMFGEMVPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide typically involves a multi-step process. One common method starts with the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under specific reaction conditions . The resulting cyanoacetamide derivatives are then subjected to further reactions to introduce the thiophene ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving readily available reagents. The synthesis typically follows a two-stage protocol that includes the formation of the core structure and subsequent modifications to introduce functional groups such as tosyl and cyano groups. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure.
Antiinflammatory Properties
Recent studies have demonstrated the potential of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies revealed strong binding affinity to 5-LOX, suggesting its utility as an anti-inflammatory agent .
Kinase Inhibition
The compound has been identified as a potent inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3). In vitro assays indicated that it exhibits high selectivity against these kinases with IC50 values in the low micromolar range. The unique binding mode observed through X-ray crystallography highlights its potential for further development as a targeted therapy for conditions involving dysregulated JNK signaling .
Cancer Therapy
Given its role as a kinase inhibitor, this compound is being explored for its anticancer properties. The inhibition of JNK pathways has been linked to reduced tumor growth in preclinical models, suggesting that this compound could serve as a lead candidate for cancer therapeutics .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial efficacy of derivatives of this compound. Studies have shown that related structures exhibit significant activity against various bacterial strains, indicating potential applications in developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide with structurally and functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.
Structural Analogues and Modifications
Physicochemical Properties
- Melting Points :
- Solubility: Tosyl and phenoxy groups enhance aqueous solubility compared to unsubstituted benzamides, as seen in 3-phenoxypropanamide derivatives .
Structure-Activity Relationship (SAR)
- Cyano Group: Critical for electronic stabilization and hydrogen bonding, enhancing antiproliferative activity .
- Side Chain Modifications :
- Tosylpropanamide may improve solubility and target binding compared to smaller acetamide groups.
- Bulky substituents (e.g., benzoyl) reduce bioactivity due to steric hindrance .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a compound of significant interest due to its biological activities, particularly as an inhibitor of specific kinases. This article delves into the biological properties of this compound, summarizing key research findings and presenting relevant data.
- Chemical Name : this compound
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
Biological Activity Overview
The compound has been primarily studied for its inhibitory effects on various kinases, particularly the JNK (c-Jun N-terminal kinase) family. JNKs are involved in stress responses and apoptosis, making them critical targets in cancer and neurodegenerative diseases.
Key Findings
- JNK Inhibition :
- Selectivity :
- Binding Mechanism :
Study 1: Inhibition Profile
A study evaluated a series of related compounds based on the structure of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl). The results highlighted that modifications to the tosyl group significantly impacted inhibitory activity against JNK kinases.
| Compound | JNK2 pIC50 | JNK3 pIC50 | Selectivity |
|---|---|---|---|
| 5a | 6.5 | 6.7 | High |
| 11a | 6.5 | 6.6 | High |
Study 2: Antidiabetic Activity
Another investigation focused on derivatives of this compound as potential α-glucosidase inhibitors. The findings suggested that certain modifications could enhance antidiabetic properties while maintaining kinase inhibition.
| Compound | α-glucosidase IC50 (µM) | Remarks |
|---|---|---|
| A1 | 12 | Moderate activity |
| A2 | 8 | Enhanced activity |
Q & A
Q. What are the common synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide and related derivatives?
Answer: The synthesis typically involves coupling reactions between substituted tetrahydrobenzo[b]thiophene precursors and activated sulfonyl or acyl reagents. For example:
- Step 1: React 4-tolylsulfonyl isocyanate with 1-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)propan-1-one in dry acetonitrile to form the target compound via nucleophilic acyl substitution .
- Step 2: Purification via recrystallization (e.g., using ethanol-dioxane mixtures) or column chromatography. Yield optimization often requires controlled stoichiometry and inert atmospheres .
- Key intermediates: Cyano-substituted tetrahydrobenzo[b]thiophene cores are synthesized using Gewald reactions or benzoylisothiocyanate-mediated cyclization .
Q. What standard characterization techniques are used to confirm the structure of this compound?
Answer:
- NMR spectroscopy: and NMR are critical for verifying regiochemistry and functional groups (e.g., cyano, tosyl). Peaks at δ 2.4–2.6 ppm (tosyl methyl) and δ 7.6–7.8 ppm (aromatic protons) are diagnostic .
- Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight, while LC-MS monitors purity (>95% is typical for biological assays) .
- X-ray crystallography: Used to resolve ambiguous stereochemistry in derivatives, as demonstrated for structurally similar compounds .
Q. How is the biological activity of this compound evaluated in vitro?
Answer:
- Antiproliferative assays: Test against cancer cell lines (e.g., MCF-7, NCI-H460) using the NCI-60 panel protocol. GI values are calculated via MTT or SRB assays after 48–72 hours of exposure .
- Enzyme inhibition: For kinase targets like JNK2/JNK3, measure IC using fluorescence polarization assays with ATP-competitive substrates .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of tetrahydrobenzo[b]thiophene derivatives be addressed?
Answer:
- Catalytic control: Use palladium catalysts (e.g., Pd/C) to direct coupling reactions, minimizing side products in Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the tetrahydrobenzo[b]thiophene amino group, favoring tosylation over competing pathways .
- Temperature modulation: Lower temperatures (0–5°C) reduce kinetic side reactions, as shown in the synthesis of brominated analogs .
Q. How do structural modifications influence the compound’s antiproliferative activity?
Answer:
- Substituent effects: Introducing electron-withdrawing groups (e.g., -CN) at the 3-position of the thiophene ring enhances cytotoxicity (e.g., GI = 2.5 µM for compound 7a vs. 75.7 µM for 5 in MCF-7 cells) .
- Side-chain optimization: Replacing tosyl with naphthoyl groups increases JNK3 inhibition (pIC = 6.7) by improving hydrophobic interactions in the ATP-binding pocket .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying GI50_{50}50 values)?
Answer:
- Assay standardization: Use identical cell lines (e.g., HCT116 colorectal cancer cells) and exposure times (48 hours) to minimize variability .
- Structural validation: Re-analyze disputed compounds via X-ray crystallography to confirm identity, as batch-to-batch impurities (e.g., residual solvents) can skew results .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking: Predict binding modes to JNK2/JNK3 using AutoDock Vina. Prioritize derivatives with lower binding energies (<-9 kcal/mol) .
- ADMET prediction: Tools like SwissADME assess logP (<5), topological polar surface area (TPSA > 80 Ų), and CYP450 inhibition risks to guide synthetic efforts .
Q. What advanced analytical techniques validate degradation products under storage conditions?
Answer:
- Stability-indicating HPLC: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation peaks. Forced degradation (e.g., 40°C/75% RH for 4 weeks) identifies hydrolytic byproducts .
- LC-QTOF-MS: Characterize unknown impurities by matching fragmentation patterns to reference libraries .
Methodological Best Practices
Q. How are hazardous intermediates (e.g., isocyanates) safely handled during synthesis?
Answer:
Q. What protocols ensure reproducibility in multistep syntheses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
